molecular formula C36H54O5S B12815859 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate CAS No. 21072-69-5

19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate

Cat. No.: B12815859
CAS No.: 21072-69-5
M. Wt: 598.9 g/mol
InChI Key: CGWSIECQYXYNSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate typically involves multiple steps, starting from cholesterol. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to remove the sulfonyl group or to modify the cholesteryl backbone.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate involves its interaction with molecular targets such as enzymes and receptors involved in cholesterol metabolism. The sulfonyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl acetate: A simpler derivative of cholesterol without the sulfonyl group.

    Cholesteryl benzoate: Another derivative with a benzoate group instead of a sulfonyl group.

Uniqueness

The presence of the 4-methylphenylsulfonyl group in 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate distinguishes it from other cholesterol derivatives. This unique functional group imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[13-methyl-17-(6-methylheptan-2-yl)-10-[(4-methylphenyl)sulfonyloxymethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54O5S/c1-24(2)8-7-9-26(4)32-16-17-33-31-15-12-28-22-29(41-27(5)37)18-21-36(28,34(31)19-20-35(32,33)6)23-40-42(38,39)30-13-10-25(3)11-14-30/h10-14,24,26,29,31-34H,7-9,15-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWSIECQYXYNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2=CCC4C3CCC5(C4CCC5C(C)CCCC(C)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943381
Record name 19-[(4-Methylbenzene-1-sulfonyl)oxy]cholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21072-69-5
Record name 19-(((4-Methylphenyl)sulfonyl)oxy)cholest-5-en-3-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021072695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC174354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19-[(4-Methylbenzene-1-sulfonyl)oxy]cholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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